2,2'-Azobis(2-methylpropionitrile) 2,2'-Azobis(2-methylpropionitrile) Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics.
Brand Name: Vulcanchem
CAS No.: 34241-39-9
VCID: VC8466190
InChI: InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3
SMILES: CC(C)(C#N)N=NC(C)(C)C#N
Molecular Formula: C8H12N4
C8H12N4
(CH3)2(CN)CN=NC(CN)(CH3)2
Molecular Weight: 164.21 g/mol

2,2'-Azobis(2-methylpropionitrile)

CAS No.: 34241-39-9

Cat. No.: VC8466190

Molecular Formula: C8H12N4
C8H12N4
(CH3)2(CN)CN=NC(CN)(CH3)2

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Azobis(2-methylpropionitrile) - 34241-39-9

Specification

CAS No. 34241-39-9
Molecular Formula C8H12N4
C8H12N4
(CH3)2(CN)CN=NC(CN)(CH3)2
Molecular Weight 164.21 g/mol
IUPAC Name 2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile
Standard InChI InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3
Standard InChI Key OZAIFHULBGXAKX-UHFFFAOYSA-N
SMILES CC(C)(C#N)N=NC(C)(C)C#N
Canonical SMILES CC(C)(C#N)N=NC(C)(C)C#N
Colorform CRYSTALS FROM ETHANOL + WATER
WHITE POWDER
Melting Point 101.5 °C
221 °F (105 °C)

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

2,2'-Azobis(2-methylpropionitrile) (CAS No. 78-67-1) features a symmetrical azo (-N=N-) group flanked by two 2-methylpropionitrile moieties. Its IUPAC name, 2,2'-azobis(2-methylpropanenitrile), reflects the branching at the second carbon of each propionitrile group. The compound’s molecular formula is C8H12N4\text{C}_8\text{H}_{12}\text{N}_4, with a molar mass of 164.21 g/mol .

Physicochemical Characteristics

Key physical properties include:

  • Melting Point: 102–104°C (with decomposition) .

  • Solubility: Sparingly soluble in water (0.4 g/L at 20°C) but highly soluble in organic solvents like acetone and dimethylformamide .

  • Thermal Stability: Decomposes exothermically above 60°C, releasing nitrogen gas and generating free radicals .

The compound’s instability at elevated temperatures necessitates careful handling, as uncontrolled decomposition poses explosion risks .

Synthesis and Industrial Production

Modern Oxidative Coupling Methods

A patented process (US4252717A) revolutionized production by employing 2-amino-2-methylpropionitrile as a precursor. The synthesis involves three stages:

  • Distillation Purification: Crude 2-amino-2-methylpropionitrile is distilled under reduced pressure (≤400 mmHg) at 0–50°C to reduce ammonia content below 1.5 wt% .

  • Oxidative Coupling: The purified amine reacts with a metal hypochlorite (e.g., sodium hypochlorite) at pH 10–13.5 and temperatures ≤30°C, achieving yields exceeding 95% .

  • Reductive Treatment: Residual oxidizing agents are neutralized using reducing agents like sodium bisulfite or sulfur dioxide, enhancing product purity to 99.7% .

Table 1: Comparative Analysis of Synthesis Methods

ParameterTraditional MethodOxidative Coupling Method
Yield70–80%89.7–96.4%
Purity85–90%99.7%
Cost EfficiencyLowHigh
Environmental ImpactHigh (wastewater)Moderate

This method mitigates waste generation and avoids hydrazine, aligning with green chemistry principles .

Industrial and Laboratory Applications

Radical Polymerization Initiator

The compound’s thermal decomposition generates cyanopropyl radicals, initiating chain-growth polymerization in monomers like methyl methacrylate and styrene. Its half-life at 60°C is approximately 10 hours, making it ideal for controlled reactions .

Foaming Agent in Polymer Production

In foam manufacturing, the release of nitrogen gas during decomposition creates microcellular structures in polymers such as polyurethane. This application demands precise temperature control to ensure uniform pore distribution .

Specialty Chemical Synthesis

Recent studies explore its use in synthesizing nitrile-functionalized polymers for advanced materials, including conductive polymers and drug delivery systems .

HazardPrecautionary Measures
Thermal DecompositionStore at ≤25°C; avoid sunlight
Inhalation RiskUse fume hoods
Skin ContactWear nitrile gloves

Environmental and Regulatory Compliance

The compound is regulated under TSCA’s R&D Exemption (40 CFR 720.36), restricting non-exempt commercial uses without written consent . Waste disposal must adhere to local regulations due to potential cyanide release during decomposition .

Recent Research and Innovations

Biomedical Applications

A 2021 study detected 2,2'-azobis(2-methylpropionitrile) in human blood samples, suggesting its role as a biomarker for occupational exposure (PMID: 31557052) . Ongoing research investigates its metabolic pathways and long-term health impacts.

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